molecular formula C14H12N2S2 B12266413 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine

Cat. No.: B12266413
M. Wt: 272.4 g/mol
InChI Key: NSYWQAOAMUGURE-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted thiophenes and pyridines can be subjected to cyclization reactions using catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thieno[3,2-c]pyridine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine stands out due to its fused ring system that incorporates both sulfur and nitrogen atoms.

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)thieno[3,2-c]pyridine

InChI

InChI=1S/C14H12N2S2/c1-5-15-14(11-4-8-18-13(1)11)16-6-2-12-10(9-16)3-7-17-12/h1,3-5,7-8H,2,6,9H2

InChI Key

NSYWQAOAMUGURE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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